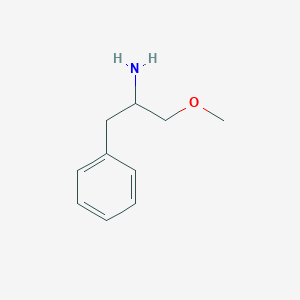

1-Methoxy-3-phenylpropan-2-amine

Descripción

Contextualizing the Propan-2-amine Scaffold in Chemical Sciences

The propan-2-amine, or isopropylamine, structure is a fundamental building block in organic chemistry. matrix-fine-chemicals.com It consists of a three-carbon propane (B168953) chain with an amino group attached to the central carbon atom, making it a primary amine. matrix-fine-chemicals.comebi.ac.uk In chemical sciences, such a structure is often referred to as a "scaffold" or "backbone," representing a core molecular framework from which a larger family of compounds can be derived through various chemical modifications.

The utility of the propan-2-amine scaffold is evident in its incorporation into more complex molecules designed for specific applications. For instance, its presence in the structure of certain dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase highlights its role in the development of compounds with potential anti-inflammatory and analgesic properties. rsc.org The ability of the amine group to act as a nucleophile or a base, combined with the alkyl framework, makes it a versatile component in synthetic chemistry.

Research Significance of Substituted Phenylpropan-2-amines

The addition of a phenyl group to the propan-2-amine scaffold creates the class of compounds known as phenylpropan-2-amines. This class has been the subject of extensive research due to the diverse activities exhibited by its members. The parent compound, 1-phenylpropan-2-amine (also known as amphetamine), is a primary amine where a phenyl group has replaced a hydrogen on one of the methyl groups of isopropylamine. ebi.ac.uk

Substitutions on either the phenyl ring or the amine group lead to a wide array of derivatives with distinct chemical properties. A well-known example is N,α-dimethylphenethylamine, or methamphetamine, which features a methyl group on the nitrogen atom. wikipedia.org These molecules belong to the substituted phenethylamine (B48288) and substituted amphetamine chemical classes. wikipedia.org

The specific compound, 1-methoxy-3-phenylpropan-2-amine, is a distinct member of this family. Its key features are:

The amine group is on the second carbon of the propane chain.

A methoxy (B1213986) group (-OCH3) is located at the 1-position.

The phenyl group is attached via a methylene (B1212753) bridge at the 3-position, making it a benzyl (B1604629) substituent rather than a direct phenyl attachment to the propane chain as seen in amphetamine.

This unique arrangement of functional groups distinguishes it from more commonly cited phenylpropan-amines and underscores the vast structural diversity that can be achieved from the foundational propan-2-amine and phenethylamine scaffolds. The study of such analogs contributes to a deeper understanding of how subtle changes in molecular structure can influence chemical and physical properties.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| 1-Methoxy-3-phenylpropan-2-amine | 1-methoxy-3-phenylpropan-2-amine | C10H15NO |

| Propan-2-amine | propan-2-amine | C3H9N |

| Amphetamine | 1-phenylpropan-2-amine | C9H13N |

| Methamphetamine | N,α-dimethylphenethylamine | C10H15N |

| 2-Phenylpropylamine | 2-phenylpropan-1-amine | C9H13N |

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxy-3-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZIHZPDHJBQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72296-90-3 | |

| Record name | 1-methoxy-3-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxy 3 Phenylpropan 2 Amine and Its Analogues

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies combine the selectivity of biocatalysts with the practicality of chemical reactions, offering environmentally favorable and efficient routes to chiral amines.

Transaminase (TA) enzymes have emerged as a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a ketone substrate. The reaction is dependent on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which facilitates the transfer via a ping-pong bi-bi mechanism. This methodology is advantageous as it often proceeds under mild conditions, such as room temperature and in aqueous media, contributing to its "green chemistry" profile.

The enantioselectivity of the transaminase determines the chirality of the final amine product. For instance, (R)-transaminases can be used to produce (R)-enantiomers with high conversion rates and excellent enantiomeric excess (>99% ee). rsc.org Similarly, the synthesis of (S)-1-methoxy-2-propylamine, a structural analogue, from 1-methoxy-2-acetone using a transaminase has been shown to yield a product with an enantiomeric excess value exceeding 99%. google.com

The successful application of transaminases in synthesis is highly dependent on selecting the right enzyme for a specific substrate. This necessitates a screening process where a panel of different transaminases is tested to identify the one with the highest activity and stereoselectivity. google.comrsc.org

For example, in a screening for the biotransamination of a ketone analogue of 1-methoxy-3-phenylpropan-2-one (B2961122), various transaminases were evaluated. The results, as detailed in the table below, show significant variation in conversion and enantioselectivity, underscoring the importance of this step. rsc.org

| Entry | Transaminase ID | Conversion (%) | Enantiomeric Excess (eep %) |

|---|---|---|---|

| 1 | ArSTA | <1 | <1 |

| 2 | ArRTA | <1 | <1 |

| 3 | ArR-mut11 | 85 | 47 (R) |

| 4 | VfTA | <1 | <1 |

| 5 | VfTA-mut | <1 | <1 |

| 6 | BmTA | 10 | 11 (S) |

Optimization strategies further enhance the efficiency of the biocatalytic process. These can include the immobilization of enzymes on solid supports, which improves stability and allows for easier separation and reuse. nih.gov Adjusting reaction conditions, such as pH, temperature, and the use of co-solvents, is also crucial for maximizing enzyme performance. rsc.org

A powerful strategy involves the integration of metal-catalyzed chemical reactions with enzyme-catalyzed steps in a one-pot sequence. A prime example is the combination of a Wacker-Tsuji oxidation with a subsequent biotransamination.

Classical Chemical Synthesis Routes

Traditional organic chemistry provides robust and well-established methods for the synthesis of amines, including 1-methoxy-3-phenylpropan-2-amine.

Reductive amination is a widely used method for forming amines from carbonyl compounds. The process involves the reaction of the precursor ketone, 1-methoxy-3-phenylpropan-2-one nih.gov, with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate (B1210297), to form an intermediate imine. organic-chemistry.orgyoutube.com This imine is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed, each with different selectivities and reactivities. Common choices include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride. youtube.com Other systems, such as stannous chloride with polymethylhydrosiloxane (B1170920) or catalytic systems using molecular hydrogen (H2) with a cobalt catalyst, have also been developed. organic-chemistry.org These methods are highly versatile and can tolerate a range of functional groups. organic-chemistry.org Industrial applications may utilize metal catalysts under high temperature and pressure to achieve the reductive amination. google.com

Organometallic complexes play a crucial role as catalysts in modern amination reactions. For instance, the reductive amination of ketones can be efficiently catalyzed by ruthenium complexes, such as [RuCl2(p-cymene)]2, in the presence of a silane (B1218182) reducing agent. organic-chemistry.org

Other organometallic systems have also proven effective. A copper-catalyzed protocol allows for the reductive methylation of amines, while dibutyltin (B87310) dichloride can catalyze the direct reductive amination of ketones with phenylsilane (B129415) as the reductant. organic-chemistry.org These catalytic methods offer pathways to amines under specific and controlled conditions, often with high yields. organic-chemistry.org

Multicomponent Reaction Approaches (e.g., Petasis Reaction Derivatives)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov Among these, the Petasis borono-Mannich (PBM) reaction is a notable example used for the synthesis of substituted amines. organic-chemistry.orgwikipedia.orgnih.gov This reaction typically involves the condensation of an amine, a carbonyl compound, and an organoboronic acid. nih.gov

The Petasis reaction is advantageous due to its operational simplicity and the stability of the reactants, such as vinyl and aryl boronic acids, many of which are commercially available. wikipedia.org The reaction can tolerate a wide array of functional groups, including alcohols, carboxylic acids, and other amines. wikipedia.org The scope of the Petasis reaction is broad, with various aldehydes, amines, and boronic acids successfully employed to generate diverse amine structures. acs.org For instance, the reaction of a secondary amine, paraformaldehyde, and a vinylboronic acid provides access to allylamines. nih.gov The mechanism is believed to involve the formation of an iminium ion from the amine and aldehyde, followed by the nucleophilic addition of the organic group from the boronic acid. organic-chemistry.org

While direct examples for the synthesis of 1-methoxy-3-phenylpropan-2-amine using a Petasis-type reaction are not prevalent in the reviewed literature, the general applicability of this MCR to produce functionalized amines suggests its potential as a viable synthetic route. The selection of appropriate starting materials, such as a suitable amine, a methoxy-containing carbonyl compound, and a benzylboronic acid derivative, could theoretically lead to the desired product scaffold. The reaction's ability to create stereocenters makes it an attractive area for the development of asymmetric variants. wikipedia.org

Synthesis from Ketone Precursors (e.g., 1-Methoxy-1-phenylpropan-2-one)

A common and direct method for the synthesis of amines is the reductive amination of a corresponding ketone precursor. youtube.comorganic-chemistry.org For the synthesis of 1-methoxy-3-phenylpropan-2-amine, the logical ketone precursor would be 1-methoxy-3-phenylpropan-2-one. The general strategy involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate, which is then reduced to the desired amine.

The synthesis of 1-methoxy-3-phenylpropan-2-amine can be envisioned starting from 1-methoxy-1-phenylpropan-2-one. biosynth.comnih.gov This ketone can be subjected to reductive amination conditions. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4) being common choices. youtube.com For example, the reductive amination of 1-phenyl-2-propanone, a structurally similar ketone, with ammonium acetate and sodium cyanoborohydride in methanol (B129727) has been demonstrated to produce 2-amino-1-phenylpropane. youtube.com This suggests a similar approach could be effective for the synthesis of 1-methoxy-3-phenylpropan-2-amine from its corresponding ketone.

The reaction conditions for reductive amination can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org One-pot procedures where the imine formation and reduction occur in the same reaction vessel are often preferred for their efficiency. youtube.com

Asymmetric Synthesis and Chiral Resolution Techniques

Given that 1-methoxy-3-phenylpropan-2-amine is a chiral molecule, obtaining it in an enantiomerically pure form is often a key objective, particularly for applications in pharmaceuticals and as chiral ligands in catalysis. nih.gov This can be achieved through either asymmetric synthesis, where the desired enantiomer is formed selectively, or through the resolution of a racemic mixture.

Enantioselective Catalysis in Amine Synthesis

Asymmetric catalysis provides a direct and atom-economical route to enantiomerically enriched chiral amines. rsc.org Transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines is one of the most powerful and widely used methods. nih.gov This approach involves the use of a chiral catalyst, typically a complex of a transition metal (such as iridium, rhodium, or ruthenium) with a chiral ligand, to stereoselectively reduce the C=N double bond of an imine. nih.gov

For the synthesis of α-chiral primary amines, the asymmetric hydrogenation of N-unprotected imines is a significant challenge. However, considerable progress has been made in this area. nih.gov Alternatively, the asymmetric reduction of N-protected imines, followed by deprotection, is a common strategy. The choice of the chiral ligand is crucial for achieving high enantioselectivity. nih.gov

Beyond hydrogenation, other catalytic asymmetric methods for amine synthesis include the hydroamination of alkenes and the addition of nucleophiles to imines mediated by chiral catalysts. rsc.org Chiral primary amine-based organocatalysts have also emerged as versatile tools in asymmetric synthesis. rsc.org These catalysts can activate substrates through the formation of chiral iminium ions, enabling a variety of enantioselective transformations. acs.org The development of dual catalytic systems, combining a chiral metal complex and a chiral organocatalyst, has also shown promise in achieving high enantioselectivity in the synthesis of complex chiral amines. acs.org

A straightforward synthesis of anti-3-alkenyl-2-amido-3-hydroxy esters from racemic α-amino-β-keto esters has been developed using an asymmetric transfer hydrogenation/dynamic kinetic resolution protocol, highlighting the power of enantioselective catalysis in creating multiple stereocenters with high control. nih.gov

Dynamic Kinetic Resolution of Amines

Dynamic kinetic resolution (DKR) is a highly efficient strategy to convert a racemic mixture of an amine entirely into a single, desired enantiomer of a derivative, thus overcoming the 50% theoretical yield limit of classical kinetic resolution. acs.orgprinceton.edu DKR combines the enantioselective reaction of one enantiomer with the in-situ racemization of the unreacted, undesired enantiomer. acs.orgprinceton.edu

A common approach for the DKR of primary amines involves the combination of an enzymatic acylation with a metal-catalyzed racemization. acs.orgorganic-chemistry.org A lipase (B570770), such as Candida antarctica lipase B (CALB), is often used to selectively acylate one enantiomer of the amine. acs.orgorganic-chemistry.org Simultaneously, a transition metal catalyst, for example, based on palladium or ruthenium, facilitates the racemization of the remaining amine enantiomer. acs.orgacs.orgorganic-chemistry.org This allows for the continuous conversion of the racemic starting material into a single enantiomer of the acylated product with high yield and enantiomeric excess. acs.orgorganic-chemistry.org

Recent advancements have introduced milder conditions for the racemization step, such as the use of visible-light photoredox catalysis, which can be coupled with enzymatic resolution. rsc.orgrsc.org This photoenzymatic DKR allows for the conversion of a variety of primary amines into a single enantiomer in high yield and with excellent enantioselectivity under mild conditions. rsc.orgrsc.org

| Catalyst System | Racemization Method | Resolution Method | Substrate Scope | Ref |

| Palladium Nanocatalyst & Novozym-435 | Metal-catalyzed | Enzymatic acylation | Primary amines | organic-chemistry.org |

| Ruthenium Catalyst & Lipase | Metal-catalyzed | Enzymatic acylation | Unfunctionalized primary amines | acs.org |

| Photoredox Catalyst & Enzyme | Photoredox-mediated HAT | Enzymatic acylation | Primary amines, 1,4-diamines | rsc.orgrsc.org |

| Raney Ni/Co & Novozyme-435 | Metal-catalyzed | Enzymatic acylation | Primary amines | acs.org |

Kinetic Resolution via Biocatalytic Methods

Kinetic resolution is a widely used method for the separation of enantiomers based on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.org Biocatalytic methods, employing isolated enzymes or whole-cell systems, are particularly powerful for the kinetic resolution of amines due to the high enantioselectivity of many enzymes. oup.comnih.gov

Lipases are frequently used enzymes for the kinetic resolution of racemic amines via enantioselective acylation. rsc.orgacs.org In a typical setup, the racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. acs.org The resulting acylated amine and the unreacted amine can then be separated. The choice of the acyl donor and the reaction solvent can significantly influence the efficiency and enantioselectivity of the resolution. acs.org For instance, Candida antarctica lipase B (CALB) has been shown to be a highly effective biocatalyst for aminolysis reactions in organic solvents. acs.org

Transaminases (TAs) offer another attractive biocatalytic approach for the synthesis of enantiopure amines. rsc.org They can be used in two ways: for the asymmetric synthesis of a chiral amine from a prochiral ketone, or for the kinetic resolution of a racemic amine. rsc.org In the kinetic resolution mode, a transaminase selectively converts one enantiomer of the racemic amine to a ketone, allowing for the isolation of the other enantiomer in high enantiomeric purity. rsc.org

A "green" procedure for the kinetic resolution of chiral amines has been demonstrated, which involves an enzymatic acylation followed by an enzymatic deacylation, thus avoiding harsh chemical conditions for the removal of the acyl group. rsc.org

| Enzyme | Method | Application | Key Findings | Ref |

| Lipase and Penicillin G Acylase | Enzymatic acylation and deacylation | Kinetic resolution of chiral amines | Green procedure, avoids harsh deacylation conditions | rsc.org |

| Subtilisin | Stereoselective aminolysis | Continuous resolution of racemic amines | High optical purity (>90%) achieved in a continuous reactor | nih.gov |

| Candida antarctica Lipase B (CALB) | Enantioselective acylation | Kinetic resolution of aliphatic and benzylic amines | High enantioselectivity (>99.5% ee) with lauric acid as acyl donor | acs.org |

| Transaminases (TAs) | Asymmetric synthesis and kinetic resolution | Synthesis of enantiopure 1-phenylpropan-2-amine derivatives | (R)-enantiomers produced with >99% ee; (S)-enantiomers via resolution with >95% ee | rsc.org |

| Pseudomonas fluorescens Lipase | Transesterification | Kinetic resolution of 3-hydroxy-3-phenylpropanonitrile | Immobilized enzyme stabilized with ionic liquids enhances efficiency | nih.gov |

Stereochemical Aspects in the Synthesis and Analysis of 1 Methoxy 3 Phenylpropan 2 Amine

Enantiomeric Purity and Control in Synthesis

The synthesis of enantiomerically pure 1-Methoxy-3-phenylpropan-2-amine can be approached through several established methodologies for chiral resolution and asymmetric synthesis. While specific literature on this compound is limited, general principles of stereochemical control are applicable.

One of the most common strategies for obtaining enantiomerically pure amines is through chiral resolution . This process involves the separation of a racemic mixture of the amine into its individual enantiomers. A widely used method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. For primary amines like 1-Methoxy-3-phenylpropan-2-amine, chiral carboxylic acids such as (+)-tartaric acid, (-)-mandelic acid, or their derivatives are frequently employed. rsc.orgpsu.edu The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the enantiomerically pure amine.

Another powerful technique for achieving high enantiomeric purity is enzymatic resolution . Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic amine in the presence of an alkyl ester, leaving the other enantiomer unreacted. google.com This kinetic resolution results in a mixture of an acylated amine and the unreacted amine enantiomer, which can then be separated. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity.

Asymmetric synthesis, where the desired enantiomer is directly synthesized from a prochiral precursor, represents an alternative approach. For instance, the precursor ketone, 1-methoxy-3-phenylpropan-2-one (B2961122), could be subjected to stereoselective reductive amination using a chiral catalyst or a chiral auxiliary. This method can potentially offer high enantiomeric excess in a single step.

The enantiomeric purity of 1-Methoxy-3-phenylpropan-2-amine is typically quantified by determining the enantiomeric excess (ee), which is a measure of the predominance of one enantiomer over the other.

Absolute Configuration Determination and Stereochemical Assignment

Once an enantiomerically enriched sample of 1-Methoxy-3-phenylpropan-2-amine has been obtained, the determination of its absolute configuration (i.e., whether it is the (R)- or (S)-enantiomer) is a critical step. Several spectroscopic and crystallographic techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) is a powerful and widely used method for determining the absolute configuration of chiral amines. One of the most well-known CDAs is Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By reacting the chiral amine with both enantiomers of Mosher's acid, a pair of diastereomeric amides is formed. The differing spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing these chemical shift differences (Δδ), the absolute configuration of the original amine can be assigned based on established models of the conformation of the Mosher's amides.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Mosher's Amides of 1-Methoxy-3-phenylpropan-2-amine

| Proton | Δδ (δS - δR) | Expected Sign for (R)-amine |

| Methine (H-2) | ΔδH-2 | - |

| Methylene (B1212753) (H-1) | ΔδH-1 | + |

| Methylene (H-3) | ΔδH-3 | + |

| Methoxy (B1213986) (OCH₃) | ΔδOCH₃ | + |

Note: This table is illustrative and based on the general principles of Mosher's method. The actual signs of Δδ would need to be determined experimentally.

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves growing a single crystal of an enantiomerically pure derivative of the amine, often as a salt with a chiral acid of known absolute configuration. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of the atoms in the molecule, thereby unambiguously establishing its absolute stereochemistry.

In the absence of a suitable crystal for X-ray analysis, chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) can also provide valuable information for stereochemical assignment by comparing the experimental spectra with those of structurally related compounds of known absolute configuration.

Advanced Derivatization and Functionalization Strategies of the 1 Methoxy 3 Phenylpropan 2 Amine Scaffold

Amine Functionalization Reactions

The primary amine group of 1-methoxy-3-phenylpropan-2-amine is a key site for a variety of functionalization reactions, allowing for the introduction of diverse chemical moieties. These reactions are crucial for modifying the molecule's physicochemical and biological properties.

Acylation: This reaction involves the introduction of an acetyl group. learncbse.in It is a common strategy to produce amides, which can alter the compound's polarity and hydrogen bonding capabilities.

Alkylation: The introduction of alkyl groups to the amine can be achieved through methods like reductive amination. masterorganicchemistry.com This process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com Reductive amination is highly versatile and allows for the controlled installation of a wide range of alkyl groups. masterorganicchemistry.comorganic-chemistry.org For instance, reacting 1-methoxy-3-phenylpropan-2-amine with an appropriate aldehyde can introduce methyl, ethyl, propyl, or butyl groups. masterorganicchemistry.com

Arylation: While direct arylation of amines can be challenging, specific methods can be employed to attach aromatic rings to the nitrogen atom. This functionalization can significantly impact the electronic properties and steric bulk of the resulting molecule.

Reductive Amination: This powerful one-pot reaction is a cornerstone for synthesizing substituted amines from aldehydes or ketones. masterorganicchemistry.comorganicchemistrytutor.com The reaction of 1-phenyl-2-propanone with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727), for example, yields 2-amino-1-phenylpropane. youtube.com This method is advantageous as it avoids the common problem of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com The process is highly chemoselective and tolerates a variety of functional groups. organic-chemistry.org

A summary of common amine functionalization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acetylating agent (e.g., acetic anhydride), often in the presence of a base. learncbse.in | Amide |

| Alkylation (Reductive Amination) | Aldehyde or ketone, reducing agent (e.g., NaBH3CN, NaBH4), often under slightly acidic conditions. masterorganicchemistry.comorganicchemistrytutor.com | Secondary or Tertiary Amine |

| Arylation | Aryl halide with a suitable catalyst (e.g., palladium-based), or other specialized arylation reagents. | Arylamine |

Exploration of Derivatives for Enhanced Properties

The modification of the 1-methoxy-3-phenylpropan-2-amine scaffold is a key strategy for developing derivatives with improved biological activity and other desirable properties. Structure-activity relationship (SAR) studies, which analyze how chemical structure relates to biological activity, are instrumental in this process. frontiersin.orgescholarship.org

By systematically altering the substituents on the phenyl ring or modifying the groups attached to the amine, researchers can fine-tune the molecule's interaction with biological targets. For example, the introduction of different functional groups can influence properties such as binding affinity, selectivity for a particular receptor or enzyme, and metabolic stability. frontiersin.orgescholarship.org

The 1-arylpropan-2-amine framework is a recognized pharmacophore in drugs targeting conditions like sleep disorders, depression, and obesity, often by interacting with the serotonin (B10506) (5-HT) receptor and monoamine oxidase (MAO) enzyme. researchgate.net The synthesis of various 1-phenylpropan-2-amine derivatives allows for the exploration of these therapeutic potentials. smolecule.com

The following table highlights how different derivatives can lead to enhanced properties.

| Derivative Type | Modification Strategy | Potential Enhanced Property |

| Phenyl Ring Substituted Analogs | Introduction of various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) onto the phenyl ring. | Altered binding affinity and selectivity for biological targets. frontiersin.org |

| N-Substituted Derivatives | Functionalization of the amine group with different alkyl or aryl groups. masterorganicchemistry.com | Modified polarity, solubility, and metabolic stability. escholarship.org |

| Chiral Analogs | Stereoselective synthesis to obtain specific enantiomers. researchgate.netresearchgate.net | Improved efficacy and reduced off-target effects. |

Bioconjugation and Ligand Synthesis Utilizing the Propan-2-amine Core

The 1-methoxy-3-phenylpropan-2-amine scaffold serves as a valuable building block for the synthesis of more complex molecules, including bioconjugates and ligands for specific biological targets. mdpi.com Its primary amine provides a convenient attachment point for various functionalities.

Bioconjugation: This involves linking the propan-2-amine core to biomolecules such as peptides, proteins, or nucleic acids. This can be achieved through various chemical ligation strategies. The resulting bioconjugates can be used as probes to study biological processes or as targeted therapeutic agents.

Ligand Synthesis: The scaffold is utilized in the construction of ligands designed to bind to specific receptors or enzymes. For example, derivatives of 1-phenylpropan-2-amine are of interest for their interaction with monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. frontiersin.org By incorporating the propan-2-amine core into larger molecular frameworks, researchers can design potent and selective inhibitors.

The versatility of the propan-2-amine core in synthesis is further demonstrated by its use in creating multifunctional molecules. mdpi.com For instance, it can be incorporated into constructs that include reporter groups (e.g., fluorescent dyes) for imaging applications or other functional moieties to modulate biological activity.

The use of enzymatic methods, such as those employing transaminases, offers an environmentally friendly and highly selective approach to synthesizing chiral amines like those based on the 1-phenylpropan-2-amine structure. researchgate.netresearchgate.net These biocatalytic methods can produce enantiomerically pure amines, which are often crucial for optimal biological activity. researchgate.net

Computational Chemistry and Molecular Modeling of 1 Methoxy 3 Phenylpropan 2 Amine

Quantum Chemical Calculations (e.g., DFT Analysis, Hirshfeld Surface)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for obtaining optimized molecular structures and electronic properties. nih.gov For 1-Methoxy-3-phenylpropan-2-amine, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to determine the most stable, lowest-energy geometric configuration of the molecule. scienceopen.com

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Further analyses, such as Frontier Molecular Orbital (FMO) analysis, reveal the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. jmaterenvironsci.com

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -0.19799 a.u. jmaterenvironsci.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.04712 a.u. jmaterenvironsci.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 4.105 eV jmaterenvironsci.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.052 eV |

| Electronegativity (χ) | Power of an atom to attract electrons to itself. | 0.1225 a.u. |

Note: Values are illustrative and based on calculations for structurally related molecules.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. japsonline.com This method is crucial for identifying potential biological targets and elucidating the molecular basis of a compound's activity. The process involves preparing the 3D structures of both the ligand (1-Methoxy-3-phenylpropan-2-amine) and the target protein, often obtained from the Protein Data Bank (PDB). nih.gov

The docking algorithm then samples numerous conformations and orientations of the ligand within the protein's binding pocket, calculating a "docking score" or "binding energy" for each pose. jbcpm.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Post-docking analysis visualizes the interactions between the ligand and the amino acid residues of the protein. Key interactions for a compound like 1-Methoxy-3-phenylpropan-2-amine would likely include:

Hydrogen Bonds: Formed between the amine (NH₂) group (as a donor) and oxygen or nitrogen atoms in residues like Aspartate, Glutamate, or the peptide backbone.

Hydrophobic Interactions: Involving the phenyl ring of the ligand and nonpolar residues such as Leucine, Isoleucine, Valine, and Alanine. ekb.eg

Pi-Alkyl or Pi-Cation Interactions: Between the aromatic phenyl ring and relevant amino acid side chains.

Table 2: Illustrative Molecular Docking Results

| Target Protein (PDB ID) | Binding Site Residues | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Monoamine Oxidase A (2BXS) | Tyr407, Tyr444, Phe208, Gln215 | -7.8 | H-bond with Tyr407; Hydrophobic interactions with Phe208, Cys323 |

| Dopamine (B1211576) Transporter (4M48) | Asp79, Ser149, Phe326 | -8.2 | H-bond with Asp79; Pi-stacking with Phe326 |

Note: This table is for illustrative purposes. The target proteins are selected based on the structural similarity of the ligand to known monoamine reuptake inhibitors.

ADMET Prediction and Pharmacokinetic Modeling (Preclinical)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's likely pharmacokinetic and safety profile. biointerfaceresearch.com Various computational models and web servers, such as SwissADME and pkCSM, are used to calculate these properties based on the molecule's structure. biointerfaceresearch.com

For 1-Methoxy-3-phenylpropan-2-amine, key predicted parameters would include:

Absorption: Evaluated through properties like water solubility (LogS), Caco-2 cell permeability, and human intestinal absorption (HIA).

Distribution: Assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Predicted by identifying potential interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism.

Excretion: Related to the compound's clearance from the body.

Toxicity: Predictions include AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.

Table 3: Predicted ADMET Properties of 1-Methoxy-3-phenylpropan-2-amine

| Property | Parameter | Predicted Value | Significance |

|---|---|---|---|

| Absorption | GI Absorption | High | Good oral bioavailability expected. |

| BBB Permeant | Yes | Compound is likely to cross the blood-brain barrier and have CNS effects. | |

| Distribution | VDss (L/kg) | > 0.45 | Indicates moderate to high distribution into tissues. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by CYP3A4. | |

| Excretion | Total Clearance (log ml/min/kg) | ~0.5 | Indicates moderate rate of clearance from the body. |

| Toxicity | AMES Toxicity | No | Low likelihood of being mutagenic. |

Note: These predicted values are illustrative and derived from computational models based on the compound's structure.

Conformation Analysis and Stereochemical Prediction

Conformation analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like 1-Methoxy-3-phenylpropan-2-amine, with several rotatable single bonds, multiple low-energy conformations can exist. Computational methods, such as systematic or stochastic conformational searches, are used to explore the potential energy surface and identify the most stable conformer (the global minimum).

The structure of 1-Methoxy-3-phenylpropan-2-amine features a chiral center at the second carbon atom (the one bearing the amine group). This gives rise to two stereoisomers (enantiomers):

(R)-1-Methoxy-3-phenylpropan-2-amine

(S)-1-Methoxy-3-phenylpropan-2-amine

It is well-established in pharmacology that different enantiomers can have distinct biological activities and metabolic fates. Therefore, computational studies would typically be performed on both the (R) and (S) isomers separately. Molecular docking and ADMET predictions for each enantiomer can reveal significant differences in protein binding affinity and pharmacokinetic profiles, which is critical information for stereoselective drug development. The optimized 3D structures of each enantiomer are the starting point for all subsequent modeling studies.

Analytical Methodologies for the Characterization and Quantification of 1 Methoxy 3 Phenylpropan 2 Amine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular characterization of 1-methoxy-3-phenylpropan-2-amine, providing definitive structural information.

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-methoxy-3-phenylpropan-2-amine. Analysis of the ¹H and ¹³C NMR spectra allows for the mapping of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals for the protons in 1-methoxy-3-phenylpropan-2-amine can be assigned based on their expected chemical shifts and splitting patterns. For instance, the methoxy (B1213986) group (OCH₃) protons would appear as a distinct singlet, while the protons of the phenyl ring would generate a complex multiplet in the aromatic region. The protons on the propane (B168953) backbone would appear as multiplets, with their specific shifts and couplings providing insight into the connectivity of the molecule. nih.gov The amine protons' signal can sometimes be broad and its position variable depending on the solvent and concentration. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Each carbon atom in the molecule, from the methoxy group to the phenyl ring and the propane backbone, would correspond to a unique signal. The chemical shifts are indicative of the carbon's electronic environment. nih.gov

Based on data from structurally related compounds, the expected NMR chemical shifts for 1-methoxy-3-phenylpropan-2-amine are summarized below. nih.gov

Inferred NMR Data for 1-Methoxy-3-phenylpropan-2-amine

| Proton Environment | ¹H NMR Shift (δ, ppm) | Assignment |

|---|---|---|

| Methoxy (OCH₃) | 3.2–3.5 | Singlet, 3H |

| Phenyl ring protons | 6.5–7.5 | Multiplet, 5H |

| Propan-2-amine (CH) | 2.5–3.0 | Multiplet, 1H |

| Carbon Environment | ¹³C NMR Shift (δ, ppm) | Assignment |

| Methoxy (OCH₃) | 56–58 | |

| Phenyl ring carbons | 125–140 | |

| Propan-2-amine (CH) | 35–40 | |

| Methylene (B1212753) (CH₂) | 25–30 | |

| Note: Data is inferred from structurally related compounds. nih.gov |

Mass spectrometry is a powerful technique used to determine the molecular weight and formula of 1-methoxy-3-phenylpropan-2-amine. The molecular formula C₁₀H₁₅NO and a molecular weight of approximately 165.23 g/mol are confirmed through this method. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu This data is valuable for identifying the compound in complex mixtures when coupled with liquid chromatography (LC-MS).

Predicted High-Resolution Mass Spectrometry Data for 1-Methoxy-3-phenylpropan-2-amine

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 166.12265 | 136.9 |

| [M+Na]⁺ | 188.10459 | 142.8 |

| [M-H]⁻ | 164.10809 | 139.8 |

| [M+K]⁺ | 204.07853 | 141.2 |

| [M+H-H₂O]⁺ | 148.11263 | 130.7 |

Source: PubChemLite uni.lu

The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating data from other spectroscopic methods.

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-methoxy-3-phenylpropan-2-amine, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.

As a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. sigmaaldrich.com Other key absorptions include the C-H stretches of the alkyl and aromatic portions, the C-O stretch of the ether group, and the N-H bending vibration.

Characteristic IR Absorption Bands for Primary Amines

| Vibration | Typical Wavenumber Range (cm⁻¹) | Expected for Compound |

|---|---|---|

| N–H Stretch | 3400–3250 (two bands) | Yes |

| N–H Bend (Scissoring) | 1650–1580 | Yes |

| C–N Stretch (Aliphatic) | 1250–1020 | Yes |

| N–H Wag | 910–665 (broad) | Yes |

Source: Adapted from general data for primary amines. sigmaaldrich.com

Chromatographic Separation and Purity Assessment

Chromatographic methods are paramount for separating 1-methoxy-3-phenylpropan-2-amine from reaction byproducts or other impurities and for assessing its enantiomeric purity.

HPLC and UPLC are the primary techniques for assessing the purity of 1-methoxy-3-phenylpropan-2-amine. Given its basic nature, reversed-phase HPLC on columns like C18 is a common approach. However, peak shape can be a challenge for amines. The use of acidic additives in the mobile phase can help to form ion-pairs and produce sharper, more symmetrical peaks. researchgate.net

Since 1-methoxy-3-phenylpropan-2-amine is a chiral compound, existing as (R) and (S) enantiomers, chiral HPLC is essential for separating these stereoisomers. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of amine enantiomers. researchgate.netnih.gov The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol like 2-propanol, is critical for achieving separation. doi.org

For trace-level quantification in complex matrices, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity. nih.govnih.gov

Gas chromatography is another valuable tool for the analysis of 1-methoxy-3-phenylpropan-2-amine, particularly for assessing its volatility and purity. The analysis of amines by GC can sometimes be complicated by their polarity, which can lead to poor peak shape and column adsorption. thermofisher.com

To overcome these issues, derivatization is a common strategy. The primary amine group can be converted into a less polar derivative, such as an amide, which improves its chromatographic behavior. thermofisher.com Alternatively, specialized columns designed for amine analysis can be used. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation (GC-MS). nih.govjfda-online.com GC-MS allows for the identification of the compound based on its retention time and its unique mass fragmentation pattern.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of 1-methoxy-3-phenylpropan-2-amine is a critical analytical challenge, essential for ensuring the stereochemical purity of the substance. Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique employed for this purpose, allowing for the effective separation and quantification of the (R)- and (S)-enantiomers.

The fundamental principle of chiral HPLC lies in the use of a chiral stationary phase (CSP). These stationary phases create a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for each enantiomer, enabling their separation.

For primary amines like 1-methoxy-3-phenylpropan-2-amine, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica (B1680970) support, are often effective. The selection of the mobile phase is also crucial and is empirically determined to optimize the separation. A mixture of a non-polar organic solvent like hexane or heptane (B126788) with a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase chromatography. The inclusion of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.

Detection is typically achieved using a UV detector, as the phenyl group in 1-methoxy-3-phenylpropan-2-amine provides a suitable chromophore. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

A representative, albeit hypothetical, chiral HPLC method for the analysis of 1-methoxy-3-phenylpropan-2-amine is detailed in the table below.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time (S)-enantiomer | 8.5 min |

| Hypothetical Retention Time (R)-enantiomer | 10.2 min |

| Hypothetical Resolution (Rs) | > 1.5 |

Advanced Analytical Techniques for Structural Elucidation

Beyond chromatographic separation, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of 1-methoxy-3-phenylpropan-2-amine and for confirming the identity of each enantiomer, especially when reference standards are unavailable.

Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is another powerful tool. nih.gov While standard MS provides the molecular weight and fragmentation pattern, which helps in confirming the molecular structure, it generally does not differentiate between enantiomers. However, when combined with a chiral separation technique (like chiral GC or LC), MS can provide mass-to-charge ratio data for the separated enantiomers. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu

The table below summarizes the expected spectroscopic data for 1-methoxy-3-phenylpropan-2-amine.

Table 2: Spectroscopic Data for 1-Methoxy-3-phenylpropan-2-amine

| Technique | Data Type | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | δ 7.35-7.20 (m, 5H, Ar-H), 3.35 (s, 3H, OCH₃), 3.30-3.20 (m, 2H, CH₂O), 3.10-3.00 (m, 1H, CHN), 2.75-2.60 (m, 2H, CH₂Ph), 1.60 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | δ 138.5 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 126.2 (Ar-CH), 75.0 (CH₂O), 59.1 (OCH₃), 50.5 (CHN), 40.2 (CH₂Ph) |

| Mass Spectrometry (EI) | m/z | 165 (M⁺), 120, 91 (base peak) |

| Predicted MS Data | Collision Cross Section (CCS) | [M+H]⁺: 166.12265 m/z, 136.9 Ų; [M+Na]⁺: 188.10459 m/z, 142.8 Ų uni.lu |

Preclinical Metabolic Fate and Biotransformation of 1 Methoxy 3 Phenylpropan 2 Amine

In Vitro and In Vivo Metabolic Pathway Elucidation (Preclinical Models)

Identification of Preclinical Metabolites

There is no publicly available data identifying the specific preclinical metabolites of 1-methoxy-3-phenylpropan-2-amine. The identification of metabolites is a critical step in preclinical drug development, often accomplished using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses would pinpoint the chemical structures of compounds formed after biotransformation.

Below is a representative table that would typically display such data.

Table 1: Identified Preclinical Metabolites of 1-Methoxy-3-phenylpropan-2-amine

| Metabolite ID | Chemical Name | Species | Matrix | Analytical Method |

|---|

Metabolic Stability and Clearance Assessments (Preclinical)

Quantitative data regarding the metabolic stability and clearance of 1-methoxy-3-phenylpropan-2-amine in preclinical systems are not available. Metabolic stability assays, commonly performed using liver microsomes or hepatocytes, determine the rate at which a compound is metabolized. This information is crucial for predicting its in vivo half-life and clearance. Parameters such as intrinsic clearance (CLint) and half-life (t1/2) would be determined in these studies.

The following table illustrates how such data would be presented.

Table 2: Preclinical Metabolic Stability and Clearance of 1-Methoxy-3-phenylpropan-2-amine

| Preclinical Model | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat Liver Microsomes | Data not available | Data not available |

| Mouse Liver Microsomes | Data not available | Data not available |

| Dog Liver Microsomes | Data not available | Data not available |

Bioactivation Potential and Reactive Metabolite Formation (Preclinical)

Information on the bioactivation potential and the formation of reactive metabolites of 1-methoxy-3-phenylpropan-2-amine in preclinical studies is not documented in available literature. Bioactivation studies are essential to assess the risk of a compound forming chemically reactive species that can covalently bind to cellular macromolecules, potentially leading to toxicity. nih.gov These assessments often involve trapping experiments with nucleophiles like glutathione (B108866) (GSH) to detect the formation of reactive intermediates. nih.gov Without such studies, the potential for 1-methoxy-3-phenylpropan-2-amine to produce toxic metabolites is unknown.

A typical format for presenting findings from reactive metabolite screening is shown below.

Table 3: Preclinical Bioactivation Assessment of 1-Methoxy-3-phenylpropan-2-amine

| Assay Type | Preclinical System | Glutathione (GSH) Adducts Detected | Covalent Binding Potential |

|---|

Role of 1 Methoxy 3 Phenylpropan 2 Amine As a Core Building Block in Advanced Chemical Synthesis

Scaffold for Peptide and Biopolymer Integration (e.g., Tirzepatide)

The structural framework of 1-methoxy-3-phenylpropan-2-amine is particularly significant in the field of medicinal chemistry, where it can be incorporated into larger, more complex molecules like peptides and biopolymers. A notable example of its application is in the synthesis of tirzepatide.

Tirzepatide is a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and for chronic weight management. nih.gov It is a 39-amino acid linear synthetic peptide that is chemically modified to enhance its therapeutic properties. nih.gov The modification involves the attachment of a C20 fatty diacid moiety to a lysine (B10760008) residue, which helps to prolong the drug's half-life in the body. nih.gov The synthesis of such complex and modified peptides often requires specific building blocks to introduce desired structural motifs and functionalities.

While the direct incorporation of 1-methoxy-3-phenylpropan-2-amine into tirzepatide is not explicitly detailed in the public literature, the core structure of this amine is representative of the types of scaffolds used to build and modify peptide-based therapeutics. The phenylpropylamine skeleton is a common motif in many pharmaceutical compounds.

Precursor in Natural Product Synthesis

The synthesis of natural products is a significant area of organic chemistry that often involves the construction of complex molecular architectures from simpler, readily available starting materials. 1-Methoxy-3-phenylpropan-2-amine and structurally related compounds can serve as valuable precursors in the total synthesis of natural products.

The general strategy in natural product synthesis often involves a retrosynthetic analysis, where the complex target molecule is conceptually broken down into simpler precursors. A building block like 1-methoxy-3-phenylpropan-2-amine can provide a key fragment of the final structure. For instance, the 1,3-diarylpropane skeleton, which is structurally related to this amine, is found in a number of natural products isolated from various plant species. researchgate.net The synthesis of these natural products often involves the catalytic hydrogenation of chalcones, which are derived from the condensation of acetophenones and benzaldehydes. researchgate.net

Furthermore, the principles of biomimetic synthesis, which seeks to mimic the biosynthetic pathways found in nature, can also leverage precursors like 1-methoxy-3-phenylpropan-2-amine. For example, the synthesis of certain alkaloids might involve reactions that assemble the core structure from simple building blocks like amino acids and other small molecules. nih.gov

Building Block in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of its ring(s), are of immense importance in medicinal chemistry and drug discovery. The nitrogen atom in 1-methoxy-3-phenylpropan-2-amine makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems.

The amine group can be used to form a variety of heterocyclic rings through cyclization reactions. For instance, it can react with dicarbonyl compounds or their equivalents to form five- or six-membered rings, which are common motifs in many biologically active compounds. The reactivity of the amine allows for the construction of diverse heterocyclic scaffolds, which can then be further functionalized to create libraries of compounds for drug screening and other applications.

Nitrogen-containing heterocycles are found in a vast array of natural products and synthetic drugs. libretexts.org For example, the indole (B1671886) ring system is a key structural feature of the neurotransmitter serotonin (B10506), while the purine (B94841) ring system is found in the DNA bases adenine (B156593) and guanine. libretexts.org The ability to synthesize a wide range of heterocyclic compounds is therefore a critical aspect of modern organic and medicinal chemistry.

The use of enamides, which can be derived from amines, in cyclization reactions is a powerful strategy for the synthesis of N-heterocycles. beilstein-journals.org These reactions can lead to the formation of various alkaloid frameworks and other complex nitrogen-containing molecules. beilstein-journals.org

Q & A

Q. What are the recommended synthetic routes for 1-Methoxy-3-phenylpropan-2-amine, and how can purity be ensured during preparation?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between a halogenated precursor (e.g., 3-phenylpropan-2-yl halide) and methoxide ions. A two-step approach may include:

Alkylation : Reacting phenylpropanol derivatives with methoxy groups under basic conditions (e.g., K₂CO₃ in DMF).

Amine Formation : Reductive amination or Gabriel synthesis to introduce the amine moiety.

Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is verified by thin-layer chromatography (TLC) and quantified via HPLC (>98% purity). Key spectral validation includes observing methoxy (-OCH₃) proton signals at δ 3.2–3.4 ppm in ¹H NMR and amine-related stretching in IR (3300–3500 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing 1-Methoxy-3-phenylpropan-2-amine, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.3 ppm). Phenyl protons show aromatic multiplet signals (δ 6.8–7.3 ppm). Amine protons may appear broad (δ 1.5–2.5 ppm) unless deuterated solvents are used.

- ¹³C NMR : Methoxy carbon at ~δ 55 ppm, quaternary carbons near the amine at δ 45–50 ppm, and aromatic carbons at δ 120–140 ppm.

- IR Spectroscopy : Strong C-O stretch (1050–1250 cm⁻¹) for methoxy groups and N-H stretches (primary/secondary amines) at 3300–3500 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 165.24 (C₁₀H₁₅NO) with fragmentation patterns indicating loss of methoxy (-31 Da) or phenyl groups .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent, catalyst) influence the yield of 1-Methoxy-3-phenylpropan-2-amine during nucleophilic substitution?

- Methodological Answer :

- Temperature : Optimal yields (70–80%) are achieved at 60–80°C. Higher temperatures (>100°C) promote side reactions (e.g., elimination).

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of methoxide ions. Ethanol/water mixtures improve solubility of intermediates.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates in biphasic systems.

Example protocol: React 3-phenylpropan-2-yl bromide with NaOMe in DMF at 70°C for 12 hours. Post-reaction, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography .

Q. How can researchers resolve contradictions in reported biological activities of 1-Methoxy-3-phenylpropan-2-amine derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%).

- Derivative Purity : Use HPLC-validated compounds (>95% purity) to exclude confounding impurities.

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry).

Case study: Conflicting dopamine receptor affinity data were resolved by re-synthesizing derivatives with strict enantiomeric control (chiral HPLC) and validating via radioligand binding assays .

Q. What strategies are effective for designing 1-Methoxy-3-phenylpropan-2-amine derivatives with enhanced metabolic stability?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenyl para position to reduce oxidative metabolism.

- Replace the methoxy group with a bioisostere (e.g., -CF₃) to block demethylation.

- In Vitro Metabolism : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS. Prioritize compounds with >50% remaining after 60 minutes.

Example: Fluorination at the phenyl ring increased half-life (t₁/₂) from 1.2 to 4.7 hours in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.